2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate

Description

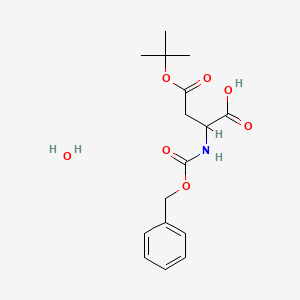

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate is a chiral compound with a molecular formula of C₁₆H₂₃NO₇·xH₂O (exact hydrate stoichiometry varies by source). It is structurally characterized by:

- A benzyloxycarbonyl (Cbz) protecting group on the amino moiety.

- A tert-butoxy ester at the C4 position.

- A carboxylic acid group at the terminal position.

This compound is primarily used in peptide synthesis and medicinal chemistry research as a building block for introducing steric hindrance or modifying solubility profiles . Its hydrate form ensures stability during storage and handling, though precise hydration levels may differ between suppliers .

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6.H2O/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDOQNWFLPMMLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate typically involves the protection of amino acids. The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group, while the tert-butoxycarbonyl (Boc) group is used to protect the carboxyl group. The synthesis can be carried out using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group introduction .

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Cbz and Boc protective groups using specific reagents.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation over palladium on carbon (Pd/C) for Cbz removal.

Coupling: DIC and HOBt in dichloromethane or dimethylformamide (DMF).

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the construction of diverse chemical structures. The presence of the benzyloxycarbonyl (Cbz) group and the tert-butoxy group enhances its utility in these reactions.

Key Reactions and Mechanisms

- Formation of Amides : The amino group can react with carboxylic acids to form amides, which are crucial in drug development.

- Coupling Reactions : The compound can be utilized in coupling reactions to synthesize peptides and other biologically active molecules.

Biochemical Applications

The compound is also significant in biochemistry, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays.

Biochemical Assays

- Enzyme Inhibition Studies : It can be employed to investigate the inhibition mechanisms of specific enzymes by acting as a substrate or inhibitor.

- Protein Binding Studies : The compound's properties allow it to bind selectively to target proteins, aiding in studies related to protein functionality.

Medicinal Chemistry

In medicinal chemistry, 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents.

Potential Therapeutic Uses

- Anticancer Agents : Due to its structural complexity, it may be modified to develop compounds with anticancer activity.

- Antimicrobial Properties : Research is ongoing to evaluate its effectiveness against various microbial strains.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Material Science Applications

- Polymer Synthesis : It can be used as a monomer or additive in polymer synthesis, enhancing material properties.

- Nanotechnology : The compound's reactivity allows for its incorporation into nanostructures for various applications.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate involves the selective protection and deprotection of functional groups. The Cbz and Boc groups protect the amino and carboxyl groups, respectively, allowing for specific reactions to occur without interference. The deprotection steps are crucial for the final formation of the desired product .

Comparison with Similar Compounds

Key Observations:

- The (R)-enantiomer is highlighted for its use in enzyme interaction studies, with a reported 5/5 rating in research utility based on 30+ academic references .

- The (S)-enantiomer is often preferred in asymmetric catalysis due to its stereochemical alignment with natural amino acids .

- The anhydrous form (CAS 3588-56-5) is less stable under ambient conditions, necessitating refrigeration .

Functional Group Analogs

3-Benzoylpropionic Acid Derivatives

These derivatives are primarily investigated for:

- Hypolipidemic activity : Demonstrated in rodent models via PPAR-α modulation .

- Anti-inflammatory effects : Superior to the target compound in suppressing adjuvant-induced arthritis .

Carboxymethylsulfanyl Derivatives

Compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid introduce a sulfanyl group, enhancing metal-binding capacity for applications in chelation therapy or catalysis. Unlike the target compound, these derivatives lack stereochemical complexity but exhibit broader pH stability .

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate, also known by its CAS number 210471-09-3, is a complex organic compound with significant potential in various biological and medicinal applications. The compound features a unique structure that includes a benzyloxycarbonyl group, an amino group, and a tert-butoxy group, which contribute to its biological activity.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 351.35 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzyloxycarbonyl group facilitates hydrogen bonding with amino acid residues in proteins, enhancing the stability of the compound-protein complex. Additionally, the tert-butoxy group increases the solubility of the compound, which may improve its bioavailability and transport within biological systems .

Enzyme Interactions

Research indicates that this compound is utilized in studies involving enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to form stable complexes with various enzymes, making it a valuable tool in biochemical assays aimed at understanding enzyme function and regulation .

Potential Therapeutic Applications

The compound has been explored for its potential therapeutic properties in medicinal chemistry. It serves as a precursor for synthesizing pharmaceutical agents that may target specific diseases or conditions. For example, studies have shown that derivatives of this compound exhibit promising activity against inflammation and vascular leakage, which are critical factors in diseases such as diabetic retinopathy .

Case Studies and Experimental Findings

- In Vivo Efficacy : A study evaluated the efficacy of a related compound derived from the same chemotype in a streptozotocin-induced rat model of diabetic retinopathy. The results demonstrated that systemic administration significantly reduced retinal vascular leakage, suggesting potential therapeutic applications for compounds related to this compound .

- Biochemical Evaluation : Another study focused on assessing the biochemical activity of derivatives from this compound series. Several analogues exhibited submicromolar activity in luciferase assays, indicating their potential as effective modulators of biological pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds that lack the tert-butoxy group:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(((Benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid | Lacks tert-butoxy group | |

| 2-(((Benzyloxy)carbonyl)amino)-4-methoxybutanoic acid | Lacks tert-butoxy group | |

| 2-(((Benzyloxy)carbonyl)amino)-4-ethoxybutanoic acid | Lacks tert-butoxy group |

The presence of the tert-butoxy group enhances stability and reactivity, making it more versatile in various chemical reactions compared to its analogs .

Q & A

Q. What are the common synthetic strategies for introducing tert-butoxy and benzyloxycarbonyl (Cbz) protecting groups in amino acid derivatives?

The tert-butoxy group is typically introduced via esterification using tert-butanol under acidic conditions (e.g., HCl or H₂SO₄ catalysis), while the Cbz group is added via benzyl chloroformate in the presence of a base (e.g., NaHCO₃) to protect amino groups. These steps require careful pH control and inert atmospheres to avoid premature deprotection or side reactions. The tert-butoxy group provides steric protection for carboxyl groups, while Cbz is stable under acidic conditions but cleavable via hydrogenolysis .

Q. How can the purity and structural integrity of this compound be verified after synthesis?

Standard characterization methods include:

- HPLC with UV detection to assess purity (>95% is typical for research-grade material).

- NMR (¹H and ¹³C) to confirm the presence of tert-butoxy (δ ~1.2 ppm for -C(CH₃)₃) and benzyloxycarbonyl (δ ~5.1 ppm for -CH₂Ph) groups.

- Mass spectrometry (ESI or MALDI) to validate the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

Discrepancies in spectral data may indicate incomplete protection or hydrolysis .

Q. What solvents and conditions are optimal for dissolving this compound?

Polar aprotic solvents like DMF or DMSO are preferred due to the compound’s low solubility in water and non-polar solvents. For reactions, use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the tert-butoxy ester. Sonication or mild heating (30–40°C) may enhance dissolution .

Advanced Research Questions

Q. How does the steric bulk of the tert-butoxy group influence reactivity in peptide coupling reactions?

The tert-butoxy group reduces electrophilicity at the carbonyl carbon, slowing down unintended nucleophilic attacks (e.g., racemization during peptide bond formation). However, this steric hindrance may also reduce coupling efficiency, necessitating activated coupling agents like HATU or DCC. Computational studies (DFT) can model steric effects to optimize reaction conditions .

Q. What analytical methods resolve contradictions in reported biological activity data for structural analogs?

For example, hypolipidemic activity in 3-benzoylpropionic acid derivatives (e.g., Tomisawa et al., 1985) may conflict with anti-inflammatory results (Kawashima et al., 1992). To address this:

Q. How can the hydrate form impact crystallization and stability during storage?

The hydrate may exhibit polymorphic transitions under humidity, affecting crystallinity. Monitor via:

Q. What strategies mitigate racemization during deprotection of the Cbz group?

Hydrogenolysis (H₂/Pd-C) is standard but can cause racemization in sensitive scaffolds. Alternatives include:

- Low-temperature hydrogenation (0–5°C).

- Photocatalytic cleavage using UV light with a photosensitizer.

- Enzymatic deprotection (e.g., carboxypeptidase Y) for chiral integrity .

Methodological Recommendations

- For scale-up synthesis , prioritize flow chemistry to control exothermic reactions (e.g., tert-butoxy ester formation) .

- Use chemoenzymatic approaches to enhance stereochemical purity in peptide derivatives .

- Address hydrate instability via co-crystallization with stabilizing agents (e.g., cyclodextrins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.